N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that features a combination of furan, thiophene, and sulfonyl functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of heterocyclic rings such as furan and thiophene contributes to its unique chemical properties and biological activities .
Properties
Molecular Formula |
C19H19NO4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C19H19NO4S2/c1-26(22,23)17-7-4-14(5-8-17)6-9-19(21)20-12-16-11-15(13-25-16)18-3-2-10-24-18/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21) |
InChI Key |
CHVZBHSNYLYAEE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and halides.
Introduction of the Methanesulfonyl Group: The intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
Amidation Reaction: The final step involves the formation of the amide bond. This can be accomplished by reacting the sulfonylated intermediate with 3-(4-methanesulfonylphenyl)propanoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the heteroatoms.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or nitro compounds.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of the sulfonyl group enhances its ability to form hydrogen bonds and electrostatic interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate contain thiophene rings and exhibit antifungal properties.
Furan Derivatives: Compounds such as nitrofurantoin and furazolidone are known for their antibacterial activity.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is unique due to the combination of furan, thiophene, and sulfonyl groups in a single molecule. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
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